"N-(3,3-difluorocyclobutyl)formamide" basic properties
"N-(3,3-difluorocyclobutyl)formamide" basic properties
An In-Depth Technical Guide to N-(3,3-difluorocyclobutyl)formamide: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-(3,3-difluorocyclobutyl)formamide, a specialized building block of increasing importance in medicinal chemistry. We delve into its core physicochemical properties, outline a detailed synthetic pathway with mechanistic considerations, and provide an expert analysis of its expected spectroscopic signature. The primary focus is on the strategic role of the gem-difluorocyclobutyl motif, exploring how its unique electronic and conformational properties are leveraged by researchers to enhance the potency, selectivity, and pharmacokinetic profiles of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable synthetic intermediate.
Part 1: Core Physicochemical Properties
N-(3,3-difluorocyclobutyl)formamide is a niche yet valuable compound, primarily utilized as an intermediate in the synthesis of more complex molecules. Its identity and basic properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(3,3-difluorocyclobutyl)formamide | [1] |
| CAS Number | 1355328-30-1 | [1][2] |
| Molecular Formula | C₅H₇F₂NO | [1][2][3] |
| Molecular Weight | 135.11 g/mol | [1][4] |
| Canonical SMILES | C1C(CC1(F)F)NC=O | [1][3] |
| InChIKey | OESOERHHZBRGAS-UHFFFAOYSA-N | [2][3] |
| XLogP3 | 0.8 | [1] |
| Predicted pKa | 14.13 ± 0.40 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
Part 2: The Strategic Value of the gem-Difluorocyclobutyl Motif
The true significance of N-(3,3-difluorocyclobutyl)formamide lies in its ability to introduce the 3,3-difluorocyclobutyl moiety into a target molecule. This structural unit is not merely a passive spacer; it is a powerful tool for modulating key drug-like properties.[5] Fluorinated cycloalkyl groups, particularly gem-difluorinated systems, are of intense interest in medicinal chemistry for their ability to fine-tune a compound's biological and physical characteristics.[6][7]
Causality Behind the Choice:
-
Metabolic Stability: The carbon atom bearing the two fluorine atoms is sterically shielded and electronically deactivated towards oxidative metabolism by Cytochrome P450 enzymes. This often enhances the metabolic half-life of a drug candidate.[5]
-
Lipophilicity and Solubility: The introduction of fluorine, the most electronegative element, increases polarity locally. However, the overall effect on lipophilicity (LogP) can be complex. The difluorocyclobutyl group is often considered a "polar, yet lipophilic" moiety.[6][7] It can serve as a bioisostere for other groups (like a carbonyl or an unprotected amine), subtly altering solubility and membrane permeability to improve pharmacokinetics.[8]
-
Conformational Rigidity: The cyclobutane ring provides a more rigid scaffold than an analogous acyclic alkyl chain.[9] This conformational constraint can lock the molecule into a bioactive conformation, improving binding affinity to its biological target.
-
pKa Modulation: The strongly electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as an amine. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.[8]
Part 3: Synthesis Protocol and Mechanistic Considerations
N-(3,3-difluorocyclobutyl)formamide is not typically prepared in a single step but is derived from its corresponding amine, 3,3-difluorocyclobutanamine. The following protocol describes a reliable, two-step sequence starting from the commercially available N-protected amine.
Step 1: Catalytic Hydrogenolysis for Deprotection
The first step involves the removal of the benzyl carbamate (Cbz) protecting group from benzyl (3,3-difluorocyclobutyl)carbamate to yield the free amine.
-
Reaction: Benzyl (3,3-difluorocyclobutyl)carbamate → 3,3-Difluorocyclobutanamine Hydrochloride
-
Mechanism: This reaction proceeds via catalytic transfer hydrogenolysis. The palladium on carbon (Pd/C) catalyst adsorbs hydrogen gas onto its surface. The Cbz group's benzyl C-O bond is then catalytically cleaved, releasing toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. The addition of hydrochloric acid traps the volatile amine as its stable, non-volatile hydrochloride salt.
Protocol:
-
To a solution of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 eq) in methanol (approx. 10 mL per gram of substrate), add 10% Palladium on Carbon (Pd/C) (approx. 0.1 eq by weight).
-
Secure the reaction flask to a hydrogenation apparatus. Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).
-
Stir the mixture vigorously at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
To the filtrate, add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Remove the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride as a solid, which can be used in the next step without further purification.[10][11]
Step 2: N-Formylation
The final step is the formylation of the amine to create the target amide. Formic acid itself can be used as the formylating agent, often with a coupling agent or under dehydrating conditions.
-
Reaction: 3,3-Difluorocyclobutanamine + Formylating Agent → N-(3,3-difluorocyclobutyl)formamide
-
Mechanism: This is a standard nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. A tetrahedral intermediate is formed, which then collapses to generate the stable amide product.
Protocol:
-
Suspend 3,3-difluorocyclobutanamine hydrochloride (1.0 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free amine.
-
Add the formylating agent, such as ethyl formate (1.5 eq) or a pre-activated formic acid derivative. A common method for formamide synthesis involves heating the amine with formic acid.[12][13]
-
Heat the reaction mixture, typically between 80-110 °C, for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-(3,3-difluorocyclobutyl)formamide.
Part 4: Predicted Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of N-(3,3-difluorocyclobutyl)formamide allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.[14][15]
-
¹H NMR (Proton NMR):
-
Formyl Proton (-CHO): ~8.0-8.2 ppm. This proton will appear as a singlet, though it may show long-range coupling to the N-H proton. It is significantly deshielded due to the adjacent carbonyl group.
-
Amide Proton (-NH-): ~6.0-7.5 ppm. A broad singlet or doublet, its chemical shift is highly dependent on solvent and concentration. It will couple to the adjacent C-H proton.
-
Methine Proton (-CH-N): ~4.0-4.5 ppm. This proton is deshielded by the adjacent nitrogen atom. It will appear as a multiplet due to coupling with the four adjacent CH₂ protons and potentially long-range coupling to the fluorine atoms.
-
Methylene Protons (-CH₂-): ~2.5-3.0 ppm. The four protons on the cyclobutyl ring are diastereotopic. They will appear as complex multiplets due to geminal and vicinal coupling to each other, the methine proton, and strong coupling to the fluorine atoms (³J-HF and ²J-HF).
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-C=O): ~160-165 ppm. A characteristic chemical shift for a formamide carbonyl.
-
Difluorinated Carbon (-CF₂-): ~100-110 ppm. This carbon's resonance will be dramatically shifted downfield and will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹J-CF).
-
Methine Carbon (-CH-N): ~45-55 ppm. Its resonance will likely be a triplet of triplets due to coupling to the two fluorine atoms (²J-CF) and the adjacent methylene carbons.
-
Methylene Carbons (-CH₂-): ~30-40 ppm. These carbons will also show coupling to the fluorine atoms (³J-CF).
-
-
FT-IR (Infrared Spectroscopy):
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A very strong, sharp absorption around 1670-1690 cm⁻¹.
-
N-H Bend (Amide II band): A strong peak around 1520-1540 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135.05) would be expected under soft ionization conditions (e.g., ESI).
-
Fragmentation: Common fragmentation patterns would include loss of the formyl group (-CHO), and cleavage of the cyclobutyl ring.
-
Part 5: Applications in Drug Development
N-(3,3-difluorocyclobutyl)formamide serves as a key intermediate for synthesizing advanced molecules, particularly in the pharmaceutical sector. The amine precursor, 3,3-difluorocyclobutanamine, is explicitly cited for its use in the preparation of kinase inhibitors and piperazinyl antiviral agents.[9][10][16][17]
More recently, the difluorocyclobutyl motif has been incorporated into a new class of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the potential treatment of type 2 diabetes.[18] In this context, the motif was used to reduce the potential for hERG inhibition, a critical safety liability in drug development, demonstrating its utility in fine-tuning the safety profile of a lead compound.[18]
Part 6: Safety and Handling
A specific Safety Data Sheet (SDS) for N-(3,3-difluorocyclobutyl)formamide should be obtained from the supplier and consulted before handling. However, based on its structure as a formamide derivative and a fluorinated organic compound, the following general precautions are advised:
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Toxicology: Formamide itself is classified as a substance that may damage fertility or an unborn child.[20] While the toxicological profile of this specific derivative is not established, it should be handled with care as a potential irritant and reproductive toxin.
-
Stability: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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PubChem. (n.d.). N-(3,3-difluorocyclobutyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]
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GSRS. (n.d.). N-(3,3-DIFLUOROCYCLOBUTYL)FORMAMIDE. FDA Global Substance Registration System. Retrieved from [Link]
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Ye, F., et al. (2022). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society. Available at: [Link]
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ChemBK. (n.d.). 3,3-difluorocyclobutanamine hydrochloride. Retrieved from [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet Formamide. Retrieved from [Link] (Note: Original ScienceLab link may be unavailable, linking to an accessible copy).
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Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Harrell Industries. (2015). Formamide Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Formamide. Retrieved from [Link]
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of formamide. Retrieved from [Link]
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ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]
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Tanasa, F., et al. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Retrieved from [Link]
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